trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-
Overview
Description
trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-: is a synthetic organic compound characterized by the presence of a cinnamamide backbone substituted with a 3-chlorophenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamamide with appropriate reagents to introduce the 3-chlorophenyl and trifluoromethyl groups. One common method involves the use of bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II) as a catalyst, along with 1,4-bis(dicyclohexylphosphinobutane) and ytterbium triflate under nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The 3-chlorophenyl group contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- trans-3-Phenylacrylamide
- N-Phenyl-3-chloro-trans-cinnamamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide
Uniqueness: The presence of both the 3-chlorophenyl and trifluoromethyl groups in trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- distinguishes it from other cinnamamide derivatives. These substituents confer unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-5-2-6-14(10-13)21-15(22)8-7-11-3-1-4-12(9-11)16(18,19)20/h1-10H,(H,21,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFWYAGPPOQMC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358040 | |
Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-07-3 | |
Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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